molecular formula C15H23N3O2 B13098875 Tert-butyl (1-(pyridin-2-yl)piperidin-3-yl)carbamate

Tert-butyl (1-(pyridin-2-yl)piperidin-3-yl)carbamate

Cat. No.: B13098875
M. Wt: 277.36 g/mol
InChI Key: VZMZVVCEXKCSCD-UHFFFAOYSA-N
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Description

Tert-butyl (1-(pyridin-2-yl)piperidin-3-yl)carbamate is a high-purity chemical compound offered for Research Use Only. It is strictly intended for laboratory research applications and is not classified or approved for diagnostic, therapeutic, or personal use. This molecule is a synthetically valuable intermediate in medicinal chemistry and drug discovery, particularly in the development of novel pharmacologically active molecules. The structure incorporates a piperidine ring, a common feature in many bioactive compounds, which is functionalized with both a tert-butoxycarbonyl (Boc) protecting group and a pyridyl substituent. The Boc protecting group is a critical feature, allowing for the protection of the amine functionality during synthetic sequences and its subsequent deprotection under mild acidic conditions to generate secondary amines for further derivatization . Compounds featuring a similar piperidine-carbamate core with pyridyl linkages are frequently explored as building blocks for more complex molecular architectures, including potential protease inhibitors and receptor ligands . Researchers value this compound for its utility in constructing diverse compound libraries aimed at probing biological pathways and identifying new lead structures. For safety and handling information, please refer to the relevant Safety Data Sheet (SDS).

Properties

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

tert-butyl N-(1-pyridin-2-ylpiperidin-3-yl)carbamate

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-12-7-6-10-18(11-12)13-8-4-5-9-16-13/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,17,19)

InChI Key

VZMZVVCEXKCSCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes:

The synthetic preparation of tert-butyl (1-(pyridin-2-yl)piperidin-3-yl)carbamate involves several steps. While specific literature references are scarce, here’s a general outline:

    Piperidine Derivative Synthesis: Start by synthesizing the piperidine derivative, which typically involves cyclization of an appropriate precursor.

    Pyridine Substitution: Introduce the pyridine group by reacting the piperidine derivative with a pyridine-containing reagent.

    Carbamate Formation: Finally, protect the amino group of the piperidine with a tert-butyl carbamate group.

Industrial Production:

Chemical Reactions Analysis

Tert-butyl (1-(pyridin-2-yl)piperidin-3-yl)carbamate can participate in various chemical reactions:

    Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction processes.

    Substitution Reactions: The piperidine nitrogen and pyridine nitrogen are potential sites for substitution reactions.

    Common Reagents: Reagents like acids, bases, and oxidants play a role in its transformations.

    Major Products: The specific products formed depend on the reaction conditions and substituents.

Scientific Research Applications

Tert-butyl (1-(pyridin-2-yl)piperidin-3-yl)carbamate is a complex organic compound with a unique structure that includes a tert-butyl group, a piperidine ring, and a pyridine moiety. It has a molecular formula of C15H23N3O2C_{15}H_{23}N_{3}O_{2} and a molecular weight of approximately 277.37 g/mol . The compound has a boiling point of around 331.4 °C and a density of about 1.0 g/cm³ at room temperature.

Applications

This compound has applications across various scientific fields. It serves as an intermediate in the synthesis of more complex organic molecules and has potential use as an antimicrobial.

Antimicrobial Activities

This compound has demonstrated efficacy against various Gram-positive bacteria, including strains resistant to methicillin and vancomycin. The compound exhibits selective toxicity towards bacterial cells while showing minimal cytotoxicity to mammalian cells, making it a potential candidate for further pharmacological development. The mechanism of action involves interactions with specific bacterial enzymes and cell membranes, disrupting their function and leading to cell death. These interactions are crucial for understanding its pharmacological profile and optimizing its therapeutic applications.

Manufacturing

A piperidin-3-ylcarbamate compound can be manufactured at a lower cost, thereby being industrially advantageous . A piperidin-3-ylcarbamate compound or a salt thereof having a high optical purity can be obtained . The obtained optically active piperidin-3-ylcarbamate compound is subjected to deprotection to give 3-aminopiperidine having a high optical purity, thus it is industrially advantageous . The starting piperidine-3-ylcarbamate compound may be obtained from the pyridin-3-ylcarbamate compound . Examples of the pyridin-3-ylcarbamate compound include ethyl pyridin-3-ylcarbamate and t-butyl pyridin-3-ylcarbamate . The pyridin-3-ylcarbamate compound can be manufactured typically by a method such as a conversion of the amino group at 3-position of 3-aminopyridine to carbamate by a conventional method or allowing nicotinic acid amide to undergo Hofmann rearrangement in the presence of an alcohol . It is preferable to lead the amino group at 3-position of 3-aminopyridine to carbamate .

Interaction Studies

Interaction studies have indicated that this compound interacts with specific molecular targets such as enzymes or receptors. These interactions modulate their activity, influencing various biochemical pathways. Understanding these mechanisms is essential for optimizing its pharmacological profile and exploring its therapeutic potential.

Mechanism of Action

The exact mechanism of action remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

  • Chloro and Trifluoromethyl Substituents: Tert-butyl [1-{3-chloro-5-(trifluoromethyl)pyridin-2-yl}piperidin-3-yl]carbamate (61a, ) introduces electron-withdrawing groups (Cl, CF₃) on the pyridine ring. The compound was synthesized with 99% yield using DMF and K₂CO₃, demonstrating high efficiency .
  • Bromo Substituent :
    Tert-butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate () replaces piperidine with pyrrolidine (5-membered ring), reducing basicity. The bromo group enables cross-coupling reactions (e.g., Suzuki), broadening synthetic utility .

Heterocyclic Core Modifications

  • Pyrimidine-Based Analog: Tert-butyl (1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-3-yl)carbamate () substitutes pyridine with pyrimidine, introducing two nitrogen atoms. The molecular weight (333.43 g/mol) is lower than the target compound, affecting pharmacokinetics .
  • Quinoxaline Derivative: Tert-butyl (1-(6-nitroquinoxalin-2-yl)piperidin-3-yl)carbamate () incorporates a bicyclic quinoxaline group, increasing molecular weight (373.42 g/mol) and steric bulk. The nitro group enhances reactivity for further reduction or substitution .

Carbamate Group Modifications

  • Methyl-Substituted Carbamate :
    Tert-butyl methyl(1-(pyridin-2-yl)piperidin-3-yl)carbamate () adds a methyl group to the carbamate nitrogen, altering solubility and metabolic stability. This derivative may exhibit improved membrane permeability .
  • This modification could confer reactivity in covalent inhibitor design .

Spectroscopic Data

  • ¹H/¹³C NMR : reports δ 8.33 (s, 1H, pyridine-H) and δ 160.52 (C=O), consistent with carbamate and pyridine motifs. Similar compounds (e.g., ) show distinct shifts due to heterocyclic variations .
  • MS Data : ESI-MS for 61a confirmed [M+H]⁺ at m/z 380.1, while pyrimidine analogs () exhibit [M+H]⁺ at m/z 333.43 .

Biological Activity

Tert-butyl (1-(pyridin-2-yl)piperidin-3-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C15H23N3O2
  • CAS Number : 71632002
  • Molecular Weight : 277.37 g/mol

The compound features a tert-butyl group linked to a piperidine ring substituted with a pyridine moiety, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes and receptors involved in inflammatory processes and neuropharmacological pathways.

Key Mechanisms:

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assays conducted on mammalian cell lines indicate that the compound exhibits selective toxicity towards bacterial cells while sparing human cells. For instance, it showed minimal hemolytic activity against human red blood cells, highlighting its therapeutic potential with reduced side effects .

Case Studies

  • Inflammation Models : In a study evaluating the effects of various piperidine derivatives on inflammation, this compound demonstrated significant inhibition of inflammatory markers in LPS-stimulated THP-1 cells. The results indicated a dose-dependent reduction in IL-1β secretion, supporting its potential as an anti-inflammatory agent .
  • Antimicrobial Screening : A series of compounds including this compound were screened against multidrug-resistant bacterial strains. The compound exhibited notable activity with minimum inhibitory concentrations (MICs) comparable to existing antibiotics, indicating its potential for further development as an antimicrobial agent .

Comparative Data Table

PropertyThis compoundReference
Molecular Weight277.37 g/mol
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
CytotoxicityLow hemolytic activity; selective towards bacteria
NLRP3 Inflammasome InhibitionSignificant reduction in IL-1β release

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